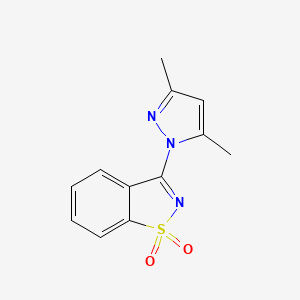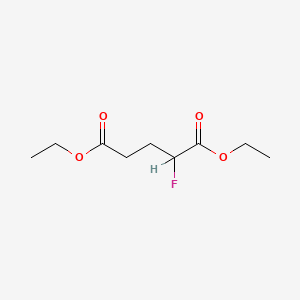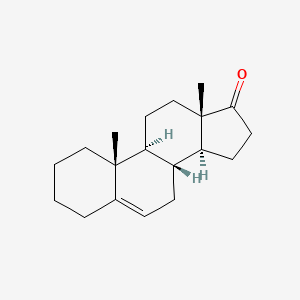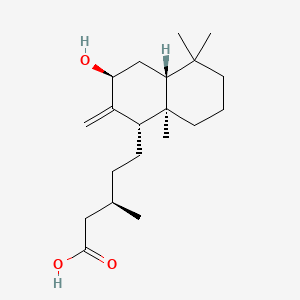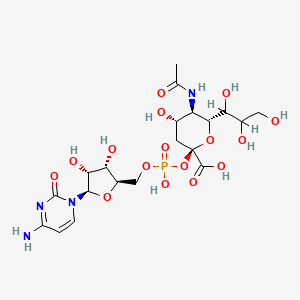
Cmp-nana
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido CMP-siálico, también conocido como ácido siálico de monofosfato de citidina, es una forma activada del ácido siálico que desempeña un papel crucial en la biosíntesis de carbohidratos complejos que contienen ácido siálico. Los ácidos siálicos son una familia de más de 50 azúcares de nueve carbonos relacionados derivados del ácido neuramínico o del ácido deaminoneuramínico. Estos azúcares se encuentran en las posiciones terminales de las glicoproteínas y los glucolípidos en las superficies celulares, donde participan en varios procesos biológicos, incluida el reconocimiento célula-célula, la comunicación y la respuesta inmune .
Aplicaciones Científicas De Investigación
El ácido CMP-siálico tiene numerosas aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El ácido CMP-siálico ejerce sus efectos al servir como un sustrato donante para las sialiltransferasas, que transfieren residuos de ácido siálico a las posiciones terminales de las glicoproteínas y los glucolípidos. Este proceso ocurre en el aparato de Golgi, donde el ácido CMP-siálico se transporta y se utiliza por varias isoenzimas de sialiltransferasas . La sialilación de los glucoconjugados juega un papel fundamental en la comunicación celular, la respuesta inmune y el reconocimiento de patógenos .
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El ácido CMP-siálico se puede sintetizar mediante métodos quimioenzimáticos. Un enfoque común implica el uso de las enzimas aldolasa del ácido siálico y sintetasa del ácido CMP-siálico. La reacción generalmente requiere sustratos como el ácido N-acetilneuramínico (ácido siálico), el trifosfato de citidina (CTP) y un catión divalente como el magnesio . Las condiciones de reacción a menudo incluyen un rango de pH de 8 a 9.5 y un rango de temperatura adecuado para la actividad enzimática .
Métodos de producción industrial
La producción industrial de ácido CMP-siálico implica el uso de sintetasas del ácido CMP-siálico bacterianas, que son más estables y fáciles de producir en grandes cantidades. Estas enzimas se obtienen de bacterias patógenas como Neisseria meningitidis y Escherichia coli . El proceso de producción incluye pasos de fermentación, extracción enzimática y purificación para obtener altos rendimientos de ácido CMP-siálico .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido CMP-siálico experimenta diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Glucosilación: Requiere enzimas sialiltransferasas y sustratos aceptores como glicoproteínas o glucolípidos.
Hidrólisis: Generalmente implica condiciones ácidas o enzimáticas para romper el enlace glucosídico.
Principales productos
Comparación Con Compuestos Similares
El ácido CMP-siálico es único en comparación con otros azúcares nucleótidos debido a su función específica en la sialilación. Los compuestos similares incluyen:
Ácido CMP-N-acetilneuramínico: La forma más común de ácido CMP-siálico, involucrada en la sialilación de glicoproteínas y glucolípidos.
Ácido CMP-N-glicolneuramínico: Una variante que se encuentra en algunos mamíferos, hongos y protozoos, pero no en humanos sanos.
Ácido CMP-deaminoneuramínico: Se encuentra principalmente en organismos acuáticos y bacterias.
La función única del ácido CMP-siálico en la sialilación y su participación en diversos procesos biológicos lo convierten en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Cmp-nana involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "N-acetylneuraminic acid", "Chloroacetic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: N-acetylneuraminic acid is reacted with chloroacetic acid in the presence of sodium hydroxide to form N-acetylneuraminic acid chloroacetamide.", "Step 2: N-acetylneuraminic acid chloroacetamide is then reacted with methanol and hydrochloric acid to form N-acetylneuraminic acid methyl ester chloroacetamide.", "Step 3: N-acetylneuraminic acid methyl ester chloroacetamide is hydrolyzed with sodium hydroxide to form Cmp-nana.", "Step 4: The resulting solution is neutralized with hydrochloric acid and the product is isolated by precipitation with sodium chloride and water." ] } | |
| 3063-71-6 | |
Fórmula molecular |
C20H31N4O16P |
Peso molecular |
614.5 g/mol |
Nombre IUPAC |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H31N4O16P/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34)/t8-,9+,10+,12+,13+,14+,15+,16+,17+,20+/m0/s1 |
Clave InChI |
TXCIAUNLDRJGJZ-BILDWYJOSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Descripción física |
Solid |
Sinónimos |
Acetylneuraminic Acid, CMP Acid, CMP Acetylneuraminic Acid, CMP-Sialic CMP Acetylneuraminic Acid CMP Sialic Acid CMP-NANA CMP-Sialic Acid Cytidine Monophosphate N Acetylneuraminic Acid Cytidine Monophosphate N-Acetylneuraminic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CMP-NANA interact with bacteria, and what are the downstream effects?
A1: this compound is utilized by certain bacteria, notably Neisseria gonorrhoeae and Neisseria meningitidis, to modify their lipooligosaccharide (LOS) structure through sialylation. The bacterial enzyme responsible for this process is lipooligosaccharide α-2,3-sialyltransferase (Lst) []. Lst transfers sialic acid from this compound, obtained from the host, to the terminal galactose of the LOS molecule [, , , , ].
- Serum resistance: Sialylation masks the LOS from bactericidal IgM antibodies present in the host serum, thereby conferring resistance to complement-mediated killing [, , , , , ].
- Immune evasion: Sialylation reduces binding of other antibodies and hinders recognition by phagocytes, contributing to immune evasion [, , , ].
- Neutrophil suppression: Recent studies indicate that sialylated N. gonorrhoeae can suppress neutrophil activation, including oxidative burst and granule exocytosis, further enhancing bacterial survival [].
Q2: Does the level of Lst expression influence the effectiveness of sialylation?
A2: Yes, the level of Lst expression significantly impacts LOS sialylation and its downstream consequences. Research shows that higher Lst expression levels, as observed in N. gonorrhoeae compared to N. meningitidis, correlate with increased sialylation rates, enhanced resistance to complement, and better colonization of the murine genital tract [].
Q3: Are there any host factors that can influence the sialylation process?
A3: Yes, research suggests that lactate, a common metabolic byproduct, can enhance the sialylation of gonococcal LOS by this compound. This enhancement is not due to direct activation of the sialyltransferase but appears to involve metabolic events within the bacteria [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H28N4O18P. It has a molecular weight of 636.4 g/mol.
Q5: How was the presence of this compound confirmed in biological samples?
A5: The presence of this compound in human blood cell extracts, a crucial finding in understanding gonococcal serum resistance, was confirmed using a combination of techniques. Initial purification steps involved dialysis, ion-exchange chromatography, and high-performance liquid chromatography (HPLC) []. Mass spectrometry provided definitive confirmation of its presence in the purified fractions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


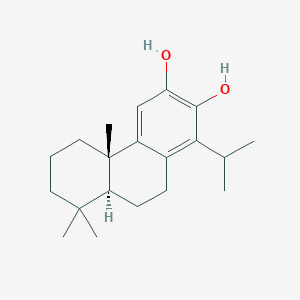


![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)
![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

